molecular formula C24H20Cl2N4O3S B11403339 N~2~-(4-chloro-2-methylphenyl)-N~3~-(3-chlorophenyl)-5-oxo-7-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide

N~2~-(4-chloro-2-methylphenyl)-N~3~-(3-chlorophenyl)-5-oxo-7-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide

Cat. No.: B11403339
M. Wt: 515.4 g/mol
InChI Key: YRVXMHCLWWZHLK-UHFFFAOYSA-N
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Description

N2-(4-CHLORO-2-METHYLPHENYL)-N3-(3-CHLOROPHENYL)-5-OXO-7-PROPYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-2,3-DICARBOXAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and various substituents such as chloro, methyl, and propyl groups. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N2-(4-CHLORO-2-METHYLPHENYL)-N3-(3-CHLOROPHENYL)-5-OXO-7-PROPYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-2,3-DICARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. The reaction is carried out in ethanol solvent in the absence of a catalyst . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents or catalysts.

Chemical Reactions Analysis

N2-(4-CHLORO-2-METHYLPHENYL)-N3-(3-CHLOROPHENYL)-5-OXO-7-PROPYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-2,3-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

N2-(4-CHLORO-2-METHYLPHENYL)-N3-(3-CHLOROPHENYL)-5-OXO-7-PROPYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-2,3-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(4-CHLORO-2-METHYLPHENYL)-N3-(3-CHLOROPHENYL)-5-OXO-7-PROPYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-2,3-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The presence of chloro and methyl groups enhances its electrophilicity, allowing it to interact with nucleophilic sites on biological molecules. This interaction can disrupt essential biological processes, leading to antibacterial or anticancer effects .

Comparison with Similar Compounds

Similar compounds to N2-(4-CHLORO-2-METHYLPHENYL)-N3-(3-CHLOROPHENYL)-5-OXO-7-PROPYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-2,3-DICARBOXAMIDE include other thiazole and pyrimidine derivatives. Some examples are:

The uniqueness of N2-(4-CHLORO-2-METHYLPHENYL)-N3-(3-CHLOROPHENYL)-5-OXO-7-PROPYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-2,3-DICARBOXAMIDE lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H20Cl2N4O3S

Molecular Weight

515.4 g/mol

IUPAC Name

2-N-(4-chloro-2-methylphenyl)-3-N-(3-chlorophenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide

InChI

InChI=1S/C24H20Cl2N4O3S/c1-3-5-16-12-19(31)30-20(22(32)27-17-7-4-6-14(25)11-17)21(34-24(30)28-16)23(33)29-18-9-8-15(26)10-13(18)2/h4,6-12H,3,5H2,1-2H3,(H,27,32)(H,29,33)

InChI Key

YRVXMHCLWWZHLK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N2C(=C(SC2=N1)C(=O)NC3=C(C=C(C=C3)Cl)C)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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